molecular formula C16H12ClF2NO3 B2461071 [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794934-22-7

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2461071
CAS No.: 1794934-22-7
M. Wt: 339.72
InChI Key: VKLMQSPBGIZPLI-UHFFFAOYSA-N
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Description

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a complex organic compound characterized by the presence of chloro, fluoro, and anilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the reaction of 4-chloro-2-fluoroaniline with 2-oxoethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-(3-Chloro-4-fluoroanilino)-2-oxoethyl acetate
  • 2-(4-Fluoroanilino)-2-oxoethyl acetate

Uniqueness

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is unique due to its specific combination of chloro, fluoro, and anilino functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO3/c17-11-4-5-14(13(19)8-11)20-15(21)9-23-16(22)7-10-2-1-3-12(18)6-10/h1-6,8H,7,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLMQSPBGIZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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